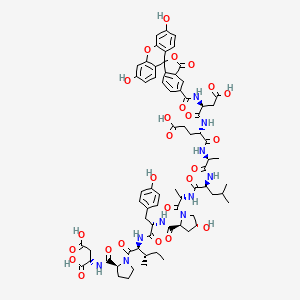

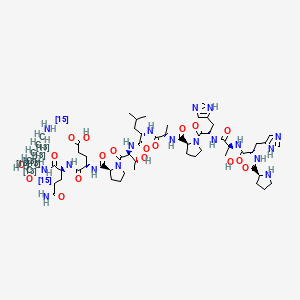

FAM-DEALA-Hyp-YIPD

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

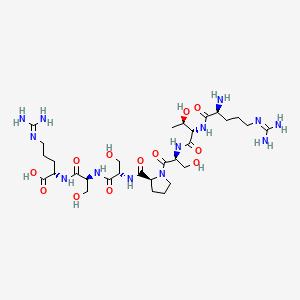

FAM-DEALA-Hyp-YIPD is a fluorescent peptide derived from hypoxia-inducible factor 1-alpha (HIF-1α). This compound is primarily used to evaluate the effect of von Hippel-Lindau (VHL) binding on degradation activity. It has an excitation maximum at 485 nm and an emission maximum at 535 nm, making it useful in fluorescence polarization displacement assays .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

FAM-DEALA-Hyp-YIPD is synthesized through solid-phase peptide synthesis (SPPS). The sequence of the peptide is Asp-Glu-Ala-Leu-Ala-Hyp-Tyr-Ile-Pro-Asp, with modifications at specific residues: Asp-1 is modified with 5-FAM (fluorescein), and Hyp-6 is hydroxyproline .

Industrial Production Methods

The industrial production of this compound involves automated peptide synthesizers, which allow for the precise addition of amino acids in the correct sequence. The peptide is then purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .

Analyse Chemischer Reaktionen

Types of Reactions

FAM-DEALA-Hyp-YIPD primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. It is used to assess VHL binding in fluorescence polarization displacement assays .

Common Reagents and Conditions

The peptide is typically dissolved in phosphate-buffered saline (PBS) at a concentration of 1 mg/ml. The fluorescence polarization displacement assay involves the VHL protein complex, which includes elongin B and elongin C .

Major Products Formed

The primary product of interest is the fluorescent complex formed between this compound and the VHL protein complex. This interaction is used to study the binding kinetics and degradation activity of VHL .

Wissenschaftliche Forschungsanwendungen

FAM-DEALA-Hyp-YIPD is widely used in scientific research to study the interaction between HIF-1α and VHL. This interaction is crucial for understanding the regulation of HIF-1α, which plays a significant role in cellular responses to hypoxia. The peptide is used in:

Chemistry: To study protein-protein interactions and binding kinetics.

Biology: To investigate the role of HIF-1α in cellular hypoxia responses.

Medicine: To explore potential therapeutic targets for diseases related to hypoxia, such as cancer and chronic anemia.

Industry: In the development of assays for drug discovery and development

Wirkmechanismus

FAM-DEALA-Hyp-YIPD exerts its effects by binding to the VHL protein complex. This binding is measured using fluorescence polarization displacement assays. The peptide mimics the binding mode of HIF-1α, allowing researchers to study the interaction between HIF-1α and VHL. This interaction is crucial for the degradation of HIF-1α under normoxic conditions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

DEALA-Hyp-YIPD: A non-fluorescent version of the peptide.

FAM-DEALA-Hyp-YIPMDDDFQLRSF: A longer version of the peptide with additional amino acids

Uniqueness

FAM-DEALA-Hyp-YIPD is unique due to its fluorescent properties, which make it particularly useful in fluorescence polarization displacement assays. Its ability to mimic the binding mode of HIF-1α allows for detailed studies of the VHL-HIF-1α interaction, which is not possible with non-fluorescent peptides .

Eigenschaften

Molekularformel |

C71H84N10O25 |

|---|---|

Molekulargewicht |

1477.5 g/mol |

IUPAC-Name |

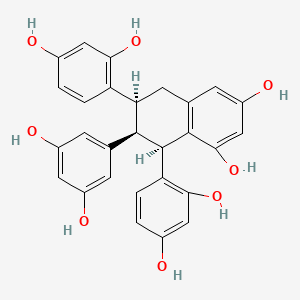

(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S,4R)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]propanoyl]amino]butanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]butanedioic acid |

InChI |

InChI=1S/C71H84N10O25/c1-7-33(4)58(68(101)80-22-8-9-51(80)65(98)78-50(69(102)103)30-57(90)91)79-64(97)48(24-36-10-13-38(82)14-11-36)77-66(99)52-26-41(85)31-81(52)67(100)35(6)73-62(95)47(23-32(2)3)75-59(92)34(5)72-61(94)46(20-21-55(86)87)74-63(96)49(29-56(88)89)76-60(93)37-12-17-43-42(25-37)70(104)106-71(43)44-18-15-39(83)27-53(44)105-54-28-40(84)16-19-45(54)71/h10-19,25,27-28,32-35,41,46-52,58,82-85H,7-9,20-24,26,29-31H2,1-6H3,(H,72,94)(H,73,95)(H,74,96)(H,75,92)(H,76,93)(H,77,99)(H,78,98)(H,79,97)(H,86,87)(H,88,89)(H,90,91)(H,102,103)/t33-,34-,35-,41+,46-,47-,48-,49-,50-,51-,52-,58-/m0/s1 |

InChI-Schlüssel |

HZSHAEZSTDCNEY-LNDUXEJGSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)O |

Kanonische SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3CC(CN3C(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2~{S})-2-[[3-[[5-[(2-methyl-3-phenyl-phenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]phenyl]methylamino]-3-oxidanyl-propanoic acid](/img/structure/B15138264.png)

![[(9R,10R,11R)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (Z)-2-methylbut-2-enoate](/img/structure/B15138291.png)

![(2S,3S,4S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-(carboxymethylamino)-5-oxopentan-2-yl]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15138346.png)